molecular formula C21H14O13 B569126 Trigallic Acid CAS No. 2131-66-0

Trigallic Acid

Cat. No.: B569126
CAS No.: 2131-66-0
M. Wt: 474.33
InChI Key: QUXNYZHQBWMPNX-UHFFFAOYSA-N
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Description

Trigallic Acid (CAS 2131-66-0) is a naturally occurring hydrolyzable tannin composed of three gallic acid units linked via ester bonds, with a molecular formula of C21H14O13 and a molecular weight of 474.33 g/mol . This polyphenolic compound is found in various plant species, including Cotinus coggygria (smoketree), Quercus sp. (oak galls), Pistacia lentiscus , and the fruit of Mangifera indica (mango) . Its structure features a polyphenolic framework, which is responsible for its potent biological activities, primarily its strong antioxidant and radical scavenging properties . In research settings, this compound is valued for its diverse biochemical applications, which include antioxidant, antimicrobial, and enzyme-inhibitory activities . Its mechanism of action is largely attributed to its ability to neutralize free radicals, inhibit lipid peroxidation, and chelate metal ions, thereby interfering with various cell signaling pathways . It serves as a key compound for studying the effects of polyphenols on oxidative stress and inflammatory processes. The compound is typically isolated from plant sources and can be identified and characterized using analytical techniques such as LC-MS/MS, which reveals characteristic fragmentation patterns like m/z 465 (loss of hexose) and m/z 169 (gallic acid residue) . Attention: This product is intended for research purposes only in laboratory settings. It is not approved for human or veterinary diagnostic or therapeutic use, nor for consumption in any form.

Properties

IUPAC Name

3-[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-4,5-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O13/c22-10-2-8(3-11(23)16(10)26)20(31)34-15-6-9(4-13(25)18(15)28)21(32)33-14-5-7(19(29)30)1-12(24)17(14)27/h1-6,22-28H,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXNYZHQBWMPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC3=CC(=CC(=C3O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317275
Record name Trigallic acid
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Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name m-Trigallic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2131-66-0
Record name Trigallic acid
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Record name Trigallic acid
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Record name Trigallic acid
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Record name m-Trigallic acid
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URL http://www.hmdb.ca/metabolites/HMDB0030559
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228 °C
Record name m-Trigallic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030559
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Esterification via Carbodiimide Coupling

A plausible route involves activating gallic acid’s carboxylic acid groups using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). For instance, coupling gallic acid with a hydroxyl-rich gallic acid derivative in the presence of 4-dimethylaminopyridine (DMAP) could yield this compound. Reaction conditions might include:

  • Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane.

  • Temperature : 0–25°C under inert atmosphere.

  • Molar Ratios : 1:3 molar ratio of central gallic acid to galloyl donors.

Purification would require column chromatography using silica gel and gradients of ethyl acetate/hexane or methanol/dichloromethane. Challenges include regioselectivity in ester bond formation and side reactions from gallic acid’s multiple hydroxyl groups.

Protection-Deprotection Strategies

To enhance selectivity, hydroxyl groups could be protected with acetyl or benzyl groups prior to esterification. For example:

  • Protect all hydroxyl groups of gallic acid using acetic anhydride.

  • Activate the carboxylic acid of one protected gallic acid unit.

  • Couple with a dihydroxylated gallic acid derivative.

  • Deprotect using alkaline hydrolysis (e.g., NaOH/MeOH).

This method, though laborious, minimizes unwanted side products. However, no yield data specific to this compound are available, necessitating extrapolation from similar systems.

Enzymatic Synthesis Approaches

Enzymatic methods offer a greener alternative by leveraging biocatalysts for regioselective esterification.

Transesterification Using Lipases

Lipases such as Candida antarctica lipase B (CAL-B) have been used to synthesize phenolic esters. In a hypothetical setup:

  • Substrates : Gallic acid and vinyl gallate (acyl donor).

  • Solvent : Tert-butanol or acetone to enhance solubility.

  • Conditions : 40–60°C, pH 6–8, with 5–10% enzyme loading.

Reaction monitoring via HPLC could track this compound formation. A study on gallic acid glucoside synthesis achieved 62% yield using dextransucrase, suggesting enzymatic feasibility for this compound with optimized conditions.

Oxidative Coupling

Polyphenol oxidases (e.g., laccases) catalyze oxidative coupling of phenolic compounds. Under aerobic conditions, gallic acid might dimerize or trimerize into this compound. Parameters influencing this process include:

ParameterOptimal Range
pH4.5–5.5
Temperature25–35°C
Enzyme Activity0.5–2.0 U/mL

Purification would involve solvent partitioning (e.g., ethyl acetate) and size-exclusion chromatography.

Natural Extraction and Isolation

This compound occurs naturally in select plant species, enabling extraction from biological sources.

Plant Material Selection

Rhus coriaria (sumac) and Cotinus coggygria (smoke tree) are primary sources. Fresh or dried leaves/stems are preferable, as this compound concentration varies with plant age and processing.

Solvent Extraction Protocol

  • Grinding : Plant material pulverized to ≤1 mm particles.

  • Extraction : Methanol/water (70:30 v/v) at 50°C for 6 h.

  • Filtration : Remove solids via centrifugation (10,000 × g, 15 min).

  • Partitioning : Liquid-liquid extraction with ethyl acetate.

  • Chromatography : Silica gel column with gradient elution (chloroform:methanol:acetic acid = 90:9:1 to 70:29:1).

Yields depend on plant origin but rarely exceed 0.5–1.2% (w/w).

Comparative Analysis of Preparation Methods

MethodYield (%)PurityScalabilityCost
Chemical Synthesis10–30*ModerateHigh$$$
Enzymatic Synthesis15–40*HighModerate$$
Natural Extraction0.5–1.2VariableLow$

*Theoretical estimates based on analogous reactions.

Key Observations :

  • Chemical synthesis offers scalability but struggles with regioselectivity.

  • Enzymatic methods balance yield and purity but require costly biocatalysts.

  • Natural extraction is sustainable but inefficient for industrial-scale production.

Biological Activity

Trigallic acid, a triester of gallic acid, is a phenolic compound primarily found in various plant sources, including oak galls and certain fruits. Its chemical structure comprises three gallic acid units linked through ester bonds, contributing to its unique biological properties. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects.

Chemical Structure

The chemical formula of this compound is C21H18O15C_{21}H_{18}O_{15}, and its molecular structure can be represented as follows:

Trigallic Acid Structure C21H18O15\text{this compound Structure }\quad \text{C}_{21}\text{H}_{18}\text{O}_{15}

This structure is responsible for its reactivity and interaction with various biological systems.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in biological systems. For instance, one study reported that this compound demonstrated a notable ability to inhibit lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage .

Table 1: Antioxidant Activity of this compound

SourceIC50 (µg/mL)Method Used
Oak Galls11.7DPPH Assay
Various Plant Extracts21.0ABTS Assay
Synthetic Samples12.1FRAP Assay

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using RAW 264.7 macrophages demonstrated that this compound significantly reduced nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation .

Case Study: Inhibition of Inflammatory Markers

In a controlled study, this compound was administered to macrophage cell lines, resulting in:

  • Reduction in NO production : Decreased by approximately 50% at concentrations of 20 µg/mL.
  • Cytokine levels : TNF-α levels were reduced by 30% at similar concentrations.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi has been documented in several studies. For example, this compound showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Table 2: Antimicrobial Efficacy of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

Antidiabetic Potential

This compound has also been investigated for its antidiabetic properties. In vitro studies indicated that it could inhibit α-amylase and α-glucosidase activities, enzymes involved in carbohydrate digestion. This inhibition can lead to reduced postprandial glucose levels, making this compound a potential candidate for managing diabetes .

Case Study: Effects on Glucose Metabolism

In an experimental model using Wistar albino rats:

  • Postprandial glucose levels : Reduced by 30% after administration of this compound at doses of 50 mg/kg.
  • Enzyme inhibition : Significant inhibition of α-amylase activity was observed.

Scientific Research Applications

Antioxidant Applications

Trigallic acid exhibits potent antioxidant activity, making it valuable in various industries:

  • Food Preservation : It is utilized as a natural preservative due to its ability to inhibit oxidative processes in food products. Studies have demonstrated that this compound can effectively reduce oxidative stress in biological systems, thus prolonging the shelf life of food items .
  • Cosmetics : The compound is incorporated into cosmetic formulations for its skin-protective properties against oxidative damage caused by UV radiation and pollution.

Table 1: Antioxidant Capacity of this compound

SourceAntioxidant Activity (IC50 µg/mL)
Rhus coriaria25
Cotinus coggygria30
Synthetic this compound20

Pharmacological Applications

This compound has been studied for its potential therapeutic effects:

  • Antidiabetic Activity : Research indicates that this compound can inhibit enzymes such as α-amylase and α-glucosidase, leading to reduced postprandial hyperglycemia. In vitro studies have shown significant inhibitory effects compared to standard drugs like acarbose .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential use in developing natural antimicrobial agents.

Case Study: Antidiabetic Effects

A study involving Wistar albino rats showed that this compound significantly inhibited postprandial hyperglycemia. The mechanism was linked to its ability to inhibit digestive enzymes, thereby reducing glucose absorption in the intestines .

Environmental Applications

This compound's role extends into environmental science:

  • Bioremediation : Its antioxidant properties can be harnessed in bioremediation processes to mitigate oxidative stress in contaminated environments. This application is particularly relevant in restoring ecosystems affected by pollutants.

Industrial Applications

In industrial settings, this compound finds utility in:

  • Dyeing and Tanning : It acts as a mordant in dyeing processes and is used in tanning leather due to its binding properties with proteins.
  • Ink Production : The compound is also employed in the manufacture of inks and pigments because of its color stability and binding capabilities.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Sources Biological Activities
Trigallic Acid C₂₁H₁₄O₁₃ 474.3 g/mol Three galloyl ester linkages Oak galls, smoketree, pistacia Antioxidant, antiviral, α-amylase inhibition
Digallic Acid C₁₄H₁₀O₉ 322.2 g/mol Two galloyl ester linkages Mango kernels, tea, acacia Antimicrobial, DPPH radical scavenging
Gallic Acid C₇H₆O₅ 170.1 g/mol One phenolic hydroxyl group Gallnuts, rhodiola, peony Anticancer, anti-inflammatory
Pentagalloyl Glucose C₄₁H₃₂O₂₆ 940.6 g/mol Five galloyl units + glucose Gallnuts, pomegranate Antiviral (IC₅₀ = 3.3–13.3 µM for RSV)

Key Findings:

Bioactivity :

  • This compound exhibits stronger α-amylase inhibition (−8.4 kcal/mol binding energy) compared to digallic acid (−6.2 kcal/mol) due to its additional galloyl unit enhancing hydrogen bonding with HIS10 and ASP282 residues .
  • In contrast, gallic acid is more effective in scavenging free radicals (EC₅₀ = 12.5 µM vs. This compound’s EC₅₀ = 18.7 µM) due to its simpler structure and higher solubility .

Occurrence: this compound is abundant in Quercus infectoria galls (3.84% of total phenolics) and P. lentiscus decoctions, whereas digallic acid dominates in mango seed kernels (Rf = 0.05–0.36 on TLC) . Pentagalloyl glucose, a larger polymer, is primarily found in gallnuts and shows superior antiviral activity against RSV compared to this compound .

Thermal Stability :

  • This compound degrades at 220°C, while digallic acid decomposes at 190°C, as observed in differential scanning calorimetry (DSC) studies .

Analytical Differentiation

Table 2: Mass Spectrometry Fragmentation Patterns

Compound Precursor Ion (m/z) Key Fragment Ions (m/z) Diagnostic Peaks
This compound 473 [M-H]⁻ 465 (loss of hexose), 169 (gallic acid) 473 → 465 → 169
Digallic Acid 321 [M-H]⁻ 169 (gallic acid), 125 (CO₂ loss) 321 → 169 → 125
Gallic Acid 169 [M-H]⁻ 125 (CO₂ loss), 79 (phenol ring) 169 → 125 → 79
  • LC-MS/MS Analysis : this compound in P. lentiscus shows a pseudomolecular ion at m/z 473, with sequential losses of galloyl units (152 Da each) confirming its structure .

Research Implications and Gaps

  • Pharmacological Potential: this compound’s strong binding to NADPH-oxidase (−11.2 kcal/mol) suggests utility in managing oxidative stress-related diseases . However, its bioavailability and toxicity profiles remain understudied compared to gallic acid.
  • Synthetic Challenges : Unlike digallic acid, this compound is difficult to synthesize in vitro due to steric hindrance during esterification .

Q & A

Q. How can researchers optimize molecular docking parameters for this compound studies?

  • Methodological Answer : Test multiple grid box sizes centered on the protein’s active site (e.g., 20×20×20 Å). Vary exhaustiveness values (8–64) to balance accuracy and computational cost. Validate docking poses against co-crystallized ligands (RMSD < 2.0 Å). Perform ensemble docking against multiple protein conformations from MD simulations to account for flexibility .

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